Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate
Description
Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate is a complex organic compound with significant applications in various fields such as pharmaceuticals, organic synthesis, and material science. Its structure comprises a methyl ester group, a dichlorobenzoyl moiety, and a dimethylbutanoate backbone, making it a versatile molecule for scientific research.
Properties
IUPAC Name |
methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3/c1-14(2,3)11(13(19)20-4)17-12(18)8-5-9(15)7-10(16)6-8/h5-7,11H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCUCFVGBAHPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine and ester. One common method includes the following steps:
Preparation of 3,5-dichlorobenzoyl chloride: This is achieved by reacting 3,5-dichlorobenzoic acid with thionyl chloride.
Formation of the amide bond: The 3,5-dichlorobenzoyl chloride is then reacted with an amine in the presence of a base such as triethylamine to form the corresponding amide.
Esterification: The final step involves esterification of the amide with methanol under acidic conditions to yield this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl moiety, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and bioactive molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, protein-protein interactions, and antimicrobial activity.
Mechanism of Action
The mechanism of action of Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The dichlorobenzoyl group can participate in hydrogen bonding or hydrophobic interactions with proteins, potentially inhibiting enzyme activity or modulating protein function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- Methyl 2,5-dichlorobenzoate
Uniqueness
Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate is unique due to its specific structural features, such as the presence of both a dichlorobenzoyl group and a dimethylbutanoate backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Biological Activity
Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate is a chemical compound with notable biological activities, particularly in the fields of pharmacology and agriculture. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Molecular Formula : C13H14Cl2N2O2
- Molecular Weight : 303.17 g/mol
The compound features a dichlorobenzoyl moiety that contributes to its biological potency.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This is particularly relevant in cancer research where such inhibition can lead to reduced tumor growth.
- Antimicrobial Properties : this compound exhibits antimicrobial activity against various bacterial strains. For example, studies indicate that it has significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several pathogens. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that the compound has a stronger effect on Gram-positive bacteria compared to Gram-negative bacteria.
Case Studies
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound effectively reduced cell viability. The IC50 values ranged from 10 to 50 µM depending on the cell line used.
- Pesticidal Applications : Research indicates that this compound can be utilized as a pesticide due to its ability to disrupt cellular processes in pests. Field trials have shown a significant reduction in pest populations when applied at concentrations as low as 100 ppm.
Safety and Toxicology
While the compound exhibits promising biological activities, safety assessments are crucial. Toxicological studies indicate that it may cause skin irritation and has harmful effects if ingested. The following table summarizes key toxicological data:
| Endpoint | Value |
|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
